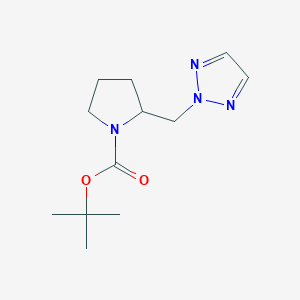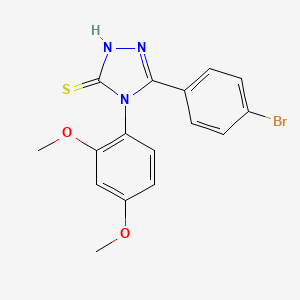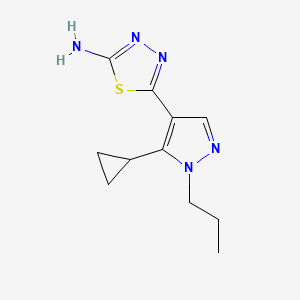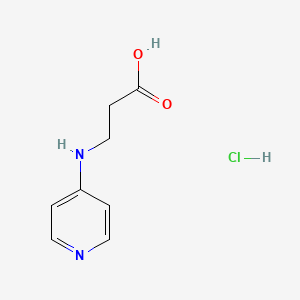
2-(Benzofuran-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzofuran-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Applications De Recherche Scientifique
1. Synthesis and Safety in Chemical Processes
- Ruggeri et al. (2003) explored the safe and efficient synthesis of related compounds, focusing on minimizing safety issues and avoiding high-energy intermediates (Ruggeri et al., 2003).
2. Novel Compound Synthesis and Biological Activity Prediction
- Kharchenko et al. (2008) discussed the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems and presented predictions of their biological activity (Kharchenko et al., 2008).
3. Advancements in Solvent-Free Synthesis Methods
- Quiroga et al. (2007) introduced a solvent-free cyclocondensation method for creating polyfunctionally substituted pyrazolo[1,5-a]pyrimidines, demonstrating good yields and regiospecificity (Quiroga et al., 2007).
4. One-Step Synthesis of Functionalized Compounds
- Charris-Molina et al. (2017) presented a microwave-assisted reaction for the regioselective synthesis of pyrazolo[3,4-b]pyridines, offering functionalized products in a single step (Charris-Molina et al., 2017).
5. Discovery of Novel Synthetic Cannabinoids
- Shevyrin et al. (2016) identified a new synthetic cannabinoid related to oxadiazoles in the illegal drug market, marking its first detection outside pharmaceutical literature (Shevyrin et al., 2016).
6. Anticancer Studies and QSAR Analysis
- Vaidya et al. (2020) performed a 3D QSAR study on 1,2,4-oxadiazole derivatives and synthesized new compounds with notable anticancer activity (Vaidya et al., 2020).
7. Antitubercular Agent Synthesis and Evaluation
- Joshi et al. (2015) synthesized novel pyrrole derivatives and evaluated them for their antitubercular activity, contributing to the development of new treatments (Joshi et al., 2015).
8. Study on Nucleic Acid and Protein Synthesis Inhibition
- Kessel and Belton (1975) investigated how benzofurazans and their N-oxides inhibit nucleic acids and protein synthesis in leukemia cells, providing insights into potential therapeutic applications (Kessel & Belton, 1975).
9. Corrosion Inhibition Studies
- Ammal et al. (2018) studied the corrosion inhibition properties of 1,3,4-oxadiazole derivatives, offering valuable information for industrial applications (Ammal et al., 2018).
10. Optical Properties of Bis-1,3,4-Oxadiazoles
- Liu et al. (2015) synthesized and analyzed the optical properties of novel bis-1,3,4-oxadiazoles, contributing to material science and photonics research (Liu et al., 2015).
Propriétés
IUPAC Name |
2-(1-benzofuran-2-yl)-5-pyridin-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2/c1-2-7-12-10(5-1)9-13(19-12)15-18-17-14(20-15)11-6-3-4-8-16-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINRUDSVRCVJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,1-Dimethylspiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1'-yl)methyl]prop-2-enamide](/img/structure/B2699747.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2699750.png)

![Ethyl (3aS,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2699753.png)
![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2699755.png)

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2699757.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2699760.png)


![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one](/img/structure/B2699765.png)
